6-Chloro-1,3-diazinane-2,4-dione
Description
6-Chloro-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a six-membered saturated ring (diazinane) with two nitrogen atoms at positions 1 and 3. The structure includes two ketone groups (dione) at positions 2 and 4 and a chlorine substituent at position 4. The chlorine substituent likely influences electronic properties and bioactivity, while the dione groups may facilitate hydrogen bonding or coordination chemistry .
Properties
Molecular Formula |
C4H5ClN2O2 |
|---|---|
Molecular Weight |
148.55 g/mol |
IUPAC Name |
6-chloro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5ClN2O2/c5-2-1-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9) |
InChI Key |
XOQWHURKLJAAND-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorouracil can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with a suitable nucleophile . Additionally, the Grignard reagent obtained from 6-halouracil can react with S-phenyl benzenesulfonothiolate to yield 6-Chlorouracil .
Industrial Production Methods: Industrial production of 6-Chlorouracil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nucleophilic substitution and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorouracil undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the uracil ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as N-arylformylamine can be used to introduce different substituents at the 6th position.
Oxidation: Strong oxidizing agents can be employed to oxidize the uracil derivatives.
Major Products Formed: The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups attached to the uracil ring .
Scientific Research Applications
6-Chlorouracil has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chlorouracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells . The molecular targets include thymidylate synthase, an enzyme critical for DNA synthesis .
Comparison with Similar Compounds
Pyrimidine-Dione Derivatives
Example Compound : 6-Chloro-1,3-dimethyluracil (6-ClDMU)
- Structure : Unsaturated pyrimidine ring (two nitrogens) with dione groups at positions 2 and 4, and a chloro substituent at position 5.
- Reactivity : Undergoes acid-catalyzed photoreactions in aromatic solvents, forming cyclooctapyrimidine-diones via ortho-cycloaddition .
- Applications : Studied in photochemistry for synthetic transformations, contrasting with the saturated diazinane system of the target compound, which may exhibit distinct photostability or reactivity.
Triazine Derivatives
Example Compounds : Atrazine, Simazine, Cyprazine
- Structure: Six-membered triazine rings (three nitrogens) with chloro and amino substituents.
- Applications : Widely used as herbicides (e.g., atrazine inhibits photosynthesis in plants) .
- Contrast: Unlike triazines, 6-chloro-1,3-diazinane-2,4-dione lacks amino groups and features a dione moiety, suggesting divergent biological targets. The saturated ring may reduce planarity, affecting membrane permeability or binding interactions.
Five-Membered Diones (Thiazolidine/Imidazolidine)
Example Compounds : Thiazolidine-2,4-dione, Imidazolidine-2,4-dione
- Structure : Five-membered rings with two nitrogens and dione groups.
- Synthesis : Catalyzed by sodium acetate to enhance deprotonation of active methylene groups .
- Applications include drug candidates (e.g., antidiabetic agents for thiazolidinediones).
| Feature | 6-Chloro-1,3-diazinane-2,4-dione | Thiazolidine-2,4-dione |
|---|---|---|
| Ring Size | Six-membered | Five-membered |
| Synthesis Catalysts | Unknown | Sodium acetate |
| Applications | Underexplored | Pharmaceuticals |
Key Research Findings and Implications
- Chloro Substituent : The 6-chloro group in diazinane-dione may enhance electrophilicity or bioactivity, analogous to its role in triazine herbicides .
- Dione Functionality : The dione groups could enable metal chelation or hydrogen bonding, similar to thiazolidinediones’ interactions with peroxisome proliferator-activated receptors .
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